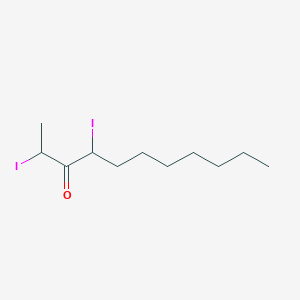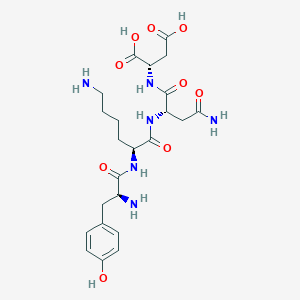
(3S)-3-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one is an organic compound belonging to the class of indenones Indenones are characterized by a fused ring system consisting of a benzene ring fused to a cyclopentene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one can be achieved through several methods. One common approach involves the reduction of the corresponding ketone precursor using a suitable reducing agent. For example, the reduction of 3-(hydroxymethyl)-2,3-dihydro-1H-inden-1-one can be carried out using sodium borohydride (NaBH4) in methanol under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve biocatalytic processes. These processes utilize enzymes or whole cells to catalyze the reduction of the ketone precursor to the desired product. For instance, the use of Candida antarctica cells for the biocatalytic reduction of the ketone precursor has been reported to yield high enantiomeric excess and good yields .
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as sodium azide (NaN3) in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: 3-(Carboxymethyl)-2,3-dihydro-1H-inden-1-one.
Reduction: 3-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-ol.
Substitution: 3-(Azidomethyl)-2,3-dihydro-1H-inden-1-one.
Aplicaciones Científicas De Investigación
(3S)-3-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: It serves as a chiral building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for biocatalysis research.
Mecanismo De Acción
The mechanism of action of (3S)-3-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, facilitating enzyme-substrate interactions. Additionally, the compound’s chiral nature allows it to interact selectively with chiral receptors, influencing biological pathways and exerting its effects .
Comparación Con Compuestos Similares
Similar Compounds
- (2R,3S)-2-(Hydroxymethyl)pyrrolidin-3-ol
- 4-{(2S,3S)-3-(Hydroxymethyl)-5-[(1E)-3-hydroxy-1-propen-1-yl]-7-methoxy-2,3-dihydro-1-benzofuran
- 5-Hydroxy-3S-hydroxymethyl-6-methyl-2,3-dihydrobenzofuran
Uniqueness
(3S)-3-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one is unique due to its specific chiral configuration and the presence of the hydroxymethyl group. This combination of features makes it a valuable intermediate in the synthesis of chiral compounds and a useful tool in asymmetric synthesis.
Propiedades
Número CAS |
651013-89-7 |
|---|---|
Fórmula molecular |
C10H10O2 |
Peso molecular |
162.18 g/mol |
Nombre IUPAC |
(3S)-3-(hydroxymethyl)-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H10O2/c11-6-7-5-10(12)9-4-2-1-3-8(7)9/h1-4,7,11H,5-6H2/t7-/m1/s1 |
Clave InChI |
LPZTWGCXJIQDGK-SSDOTTSWSA-N |
SMILES isomérico |
C1[C@@H](C2=CC=CC=C2C1=O)CO |
SMILES canónico |
C1C(C2=CC=CC=C2C1=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


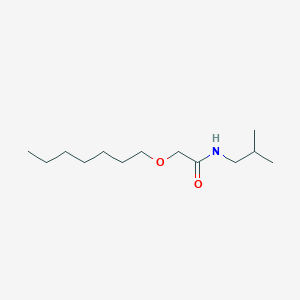
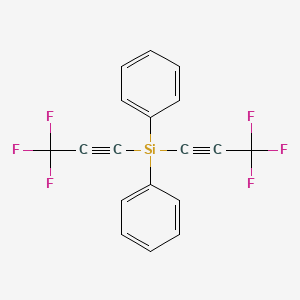
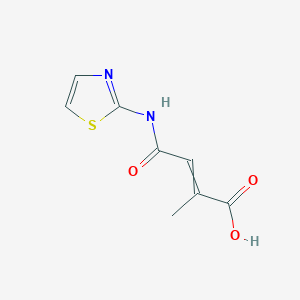
![2-[(4-Chlorophenyl)methanesulfonyl]-2-methylpent-4-en-1-ol](/img/structure/B12601270.png)
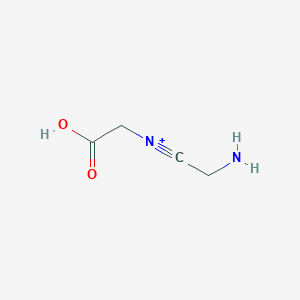
![3-Pyridinecarboxylic acid, 2-[(2-methylphenyl)thio]-](/img/structure/B12601277.png)
![4-(4-Methyl-1H-indol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B12601279.png)

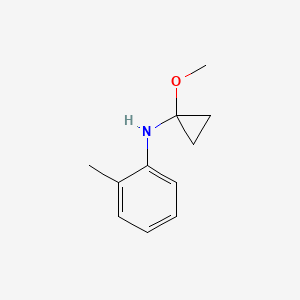
![2-Amino-6-(4-fluoro-3-methylphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B12601307.png)
